molecular formula C8H7BrO2 B13433187 3-Bromobenzoic Acid Methyl Ester-d4

3-Bromobenzoic Acid Methyl Ester-d4

Cat. No.: B13433187
M. Wt: 219.07 g/mol
InChI Key: KMFJVYMFCAIRAN-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobenzoic Acid Methyl Ester-d4 (Methyl 3-bromo-2,4,5,6-tetradeuteriobenzoate) is a high-purity, deuterated stable isotope reagent used as a critical standard in analytical chemistry and pharmaceutical research . With a molecular formula of C 8 H 3 D 4 BrO 2 and a molecular weight of 219.07 g/mol , this compound serves as an internal standard for precise quantification via Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in the analysis of its non-deuterated counterpart, Methyl 3-bromobenzoate (CAS 618-89-3) . Its primary research value lies in drug metabolism and pharmacokinetics (DMPK) studies, where the deuterium atoms create a distinct mass signature, enabling accurate tracking, metabolite identification, and bioanalytical method development. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the provided material safety data sheet (MSDS) for complete handling and hazard information prior to use .

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

219.07 g/mol

IUPAC Name

methyl 3-bromo-2,4,5,6-tetradeuteriobenzoate

InChI

InChI=1S/C8H7BrO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

KMFJVYMFCAIRAN-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])C(=O)OC)[2H]

Canonical SMILES

COC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromobenzoic Acid Methyl Ester D4

Precursor Synthesis Strategies for 3-Bromobenzoic Acid

The synthesis of the precursor, 3-bromobenzoic acid, can be achieved through various established chemical transformations. These methods primarily involve the oxidation of an aromatic methyl group and the strategic introduction of a bromine atom at the meta position of the benzene (B151609) ring.

Oxidation Pathways from Aromatic Methyl Compounds

A common and effective method for the synthesis of 3-bromobenzoic acid is the oxidation of 3-bromotoluene (B146084). chemicalbook.com This transformation targets the methyl group for conversion into a carboxylic acid functional group. A widely used oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO4). chemicalbook.com The reaction is typically carried out by refluxing a mixture of 3-bromotoluene, potassium hydroxide, and water, followed by the slow addition of potassium permanganate. chemicalbook.com After the reaction is complete, acidification of the mixture yields the crude 3-bromobenzoic acid, which can be further purified. chemicalbook.com

Another approach involves the use of milder oxidizing agents. For instance, the oxidation of 4-bromoacetophenone with potassium permanganate can also yield the corresponding benzoic acid derivative.

The table below summarizes a typical oxidation reaction of 3-bromotoluene to 3-bromobenzoic acid.

ReactantReagentSolventConditionsProductYield
3-BromotoluenePotassium PermanganateWater, Potassium HydroxideReflux3-Bromobenzoic Acid99%

Functional Group Transformations for Bromination Site Specificity

Achieving the desired meta-substitution pattern for the bromine atom on the benzoic acid ring requires careful consideration of the directing effects of the functional groups. Direct bromination of benzoic acid is a viable strategy. prepchem.com The carboxylic acid group is a meta-directing group in electrophilic aromatic substitution reactions. Therefore, treating benzoic acid with bromine in the presence of a suitable catalyst will predominantly yield 3-bromobenzoic acid. prepchem.comijisrt.com

One established procedure involves heating benzoic acid with bromine and water in a sealed tube at elevated temperatures (140-150°C). prepchem.com Another method employs a mixture of potassium bromate, bromine, glacial acetic acid, and concentrated hydrochloric acid at room temperature. prepchem.com

Alternatively, a Sandmeyer-type reaction starting from a suitably substituted aniline (B41778) derivative can be employed. For example, 3-bromo-4-aminotoluene can be converted to 3-bromotoluene via diazotization followed by reduction. chemicalbook.com This 3-bromotoluene can then be oxidized to 3-bromobenzoic acid as described in the previous section.

The following table outlines a direct bromination method for benzoic acid.

ReactantReagentsConditionsProduct
Benzoic AcidBromine, Water140-150°C, Sealed Tube3-Bromobenzoic Acid

Deuteration Strategies for Aromatic Carboxylic Acid Esters

The introduction of deuterium (B1214612) atoms onto the aromatic ring of a carboxylic acid ester can be accomplished through various catalytic methods. Palladium-catalyzed deuteration using deuterium oxide (D2O) as the deuterium source is a prominent and efficient technique.

Palladium-Catalyzed Deuteration with Deuterium Oxide (D2O) as Deuterium Source

Palladium-catalyzed hydrogen-deuterium (H/D) exchange reactions offer a powerful tool for the site-specific or extensive deuteration of aromatic compounds. researchgate.netnih.govacs.org These methods often utilize D2O as a readily available and convenient deuterium source. researchgate.netnih.govacs.org The reaction typically involves a palladium catalyst, often supported on carbon (Pd/C), and a suitable ligand in a solvent system containing D2O. researchgate.netnih.govacs.orgnih.gov

For the synthesis of 3-Bromobenzoic Acid Methyl Ester-d4, the non-deuterated methyl ester would be subjected to these deuteration conditions. The esterification of 3-bromobenzoic acid to its methyl ester can be readily achieved by reacting the acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.com

The mechanism of palladium-catalyzed H/D exchange on aromatic rings is believed to proceed through a series of reversible steps. researchgate.net The process is generally thought to involve the oxidative addition of a C-H bond to the palladium center, forming a hydrido-aryl-palladium intermediate. masterorganicchemistry.com This is followed by reductive elimination of a C-D bond after exchange with a deuterium source, such as D2O. nih.govyoutube.com

The selectivity of the deuteration is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov Electron-rich aromatic systems tend to undergo deuteration more readily. nih.gov The reaction conditions, including the choice of ligand and solvent, also play a crucial role in the efficiency and selectivity of the H/D exchange. researchgate.netnih.govacs.org

Achieving high levels of deuterium incorporation, or polydeuteration, often requires optimization of the catalytic system. researchgate.netnih.govacs.org This includes the selection of highly active ligands, such as N,N-bidentate ligands containing an N-acyl sulfonamide group, which have been shown to be effective in promoting extensive deuteration of arenes. researchgate.netnih.govacs.org

The reaction conditions, such as temperature and reaction time, can also be adjusted to increase the degree of deuteration. For instance, performing the reaction at elevated temperatures can facilitate the reversible C-H activation step, leading to higher deuterium incorporation. researchgate.net The use of co-solvents, such as hexafluoroisopropanol (HFIP), in conjunction with D2O has also been demonstrated to enhance the efficiency of the deuteration process. nih.govacs.org

The following table provides a general overview of a palladium-catalyzed deuteration reaction.

SubstrateCatalystDeuterium SourceLigandSolventConditionsProduct
Aromatic EsterPd(OAc)2D2ON-Acyl Sulfonamide LigandD2O/HFIPElevated TemperatureDeuterated Aromatic Ester

α-Deuteration via Hydrogen/Deuterium Exchange and Decarboxylation

One targeted method for introducing a deuterium atom at a specific carbon is through the replacement of a functional group, such as a carboxylic acid group. A notable approach involves the photochemical decarboxylation of a free carboxylic acid. rsc.org In this method, the carboxylic acid is subjected to photochemical conditions in the presence of a thiol and a deuterium source, typically deuterium oxide (D₂O). The reaction proceeds through the light-induced removal of the carboxyl group, with a deuterium atom from the D₂O subsequently quenching the resulting radical intermediate at the α-position (the carbon previously attached to the carboxyl group). This technique offers a practical pathway for regioselective deuterium labeling under mild reaction conditions, yielding a product with high deuterium incorporation at the desired site. rsc.org

Alternative Deuterium Incorporation Methods into Aromatic Rings

When deuterium labeling is desired on the aromatic ring itself, several methods can be employed. These methods generally leverage the principles of hydrogen-deuterium (H-D) exchange. wikipedia.org

Acid-Catalyzed Exchange : Strong deuterated acids can facilitate the exchange of hydrogen atoms on an aromatic ring with deuterium. nih.govyoutube.com This electrophilic aromatic substitution reaction typically uses a deuterated acid like D₂SO₄ in a D₂O solvent. The pi electrons of the benzene ring are attracted to the strong deuterium electrophile (D⁺), leading to the substitution of aromatic protons with deuterons. youtube.com By using a large excess of the deuterated acid and allowing the reaction to proceed for a sufficient duration, multiple or even all aromatic hydrogens can be replaced. youtube.com

Transition Metal-Catalyzed Exchange : Transition metals are effective catalysts for H-D exchange reactions. google.comgoogle.com Catalysts such as palladium on carbon (Pd/C), platinum, ruthenium, and iridium can facilitate the exchange of aromatic hydrogens with deuterium from D₂O. google.comnih.gov These reactions are often performed at elevated temperatures and pressures. google.comgoogle.com For example, a method using a transition metal catalyst dispersed in D₂O can form deuterated aromatic compounds by heating the mixture at temperatures of 120°C or greater and pressures of 50 psi or greater. google.com Palladium, in particular, is noted for its efficiency as a hydrogenation catalyst and has been found to be suitable for H-D exchange reactions, sometimes offering interesting regioselectivity. nih.gov

Reductive Dehalogenation : Another strategy involves the reductive dehalogenation of a corresponding polyhalogenated benzoic acid. For instance, a bromobenzoic acid can be treated with a Raney copper-aluminum alloy in an alkaline solution of deuterium oxide (NaOD in D₂O) to replace the halogen atoms with deuterium. rsc.org This allows for the synthesis of specifically ring-deuteriated benzoic acids. rsc.org

Advanced Purification and Isolation Techniques for Deuterated Esters

The purification and isolation of this compound after synthesis is a critical step to ensure its suitability for high-sensitivity applications. The process must remove unreacted starting materials, catalysts, by-products, and, importantly, separate the desired deuterated compound from its partially deuterated or non-deuterated (protio) isotopologues.

The initial work-up of the reaction mixture typically follows standard procedures for ester purification. This involves neutralizing the acidic catalyst with a weak base, such as an aqueous solution of sodium bicarbonate or sodium carbonate. scienceready.com.auausetute.com.au This step also removes any unreacted deuterated 3-bromobenzoic acid by converting it into its water-soluble sodium salt. The organic layer containing the crude ester is then washed with water or brine to remove residual salts and water-soluble impurities, followed by drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. chemicalbook.comacs.org

After the initial extraction and drying, more advanced purification techniques are employed to achieve high purity.

Fractional Distillation: For liquid esters, fractional distillation under reduced pressure is a common method to separate the product from less volatile or more volatile impurities based on differences in boiling points. lookchem.com While effective for removing significant impurities, this technique may not be sufficient to separate isotopologues, as their boiling points are very similar. nih.gov

Chromatographic Techniques:

Chromatography is the most powerful tool for purifying deuterated compounds and separating them from their protio-counterparts.

Column Chromatography: Standard silica (B1680970) gel column chromatography is effective for removing non-isotopic impurities. chemicalbook.com The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), to separate the components based on their polarity. chemicalbook.com

Gas Chromatography (GC) for Isotope Separation: An interesting phenomenon known as the chromatographic isotope effect can be exploited for the separation of deuterated and non-deuterated compounds. nih.gov In many cases, deuterated compounds elute slightly earlier than their non-deuterated analogs on nonpolar GC columns. nih.govchromforum.org This is attributed to the slightly weaker intermolecular interactions of the deuterated species. nih.gov By using high-resolution capillary GC columns, it is possible to achieve baseline separation of isotopologues, allowing for the isolation of the pure deuterated ester. The choice of the stationary phase is critical; nonpolar phases often show this "inverse" isotope effect, while polar phases may show a "normal" effect where the deuterated compound elutes later. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another highly effective technique for the purification of deuterated esters. By selecting the appropriate stationary phase (e.g., reversed-phase C18) and optimizing the mobile phase, separation of the target compound from impurities can be achieved with high resolution. Preparative HPLC allows for the isolation of the pure compound in larger quantities.

Centrifugal Partition Chromatography (CPC): CPC is a form of liquid-liquid chromatography that avoids the use of a solid stationary phase, which can sometimes cause degradation of the sample. rotachrom.com It is particularly useful for preparative-scale separations and can be highly effective in separating complex mixtures, including isomers and isotopologues, based on their partitioning between two immiscible liquid phases. rotachrom.com

The following table compares various purification techniques for deuterated esters:

Technique Principle Advantages Disadvantages
Aqueous Work-up Acid-base extractionRemoves acid catalyst and unreacted carboxylic acid efficiently. scienceready.com.auDoes not separate isotopologues.
Fractional Distillation Difference in boiling pointsGood for removing bulk, non-volatile impurities. lookchem.comGenerally ineffective for separating isotopologues due to very similar boiling points. nih.gov
Column Chromatography Adsorption on a solid phase (e.g., silica)Removes polar and non-polar impurities effectively. chemicalbook.comMay not resolve isotopologues.
Gas Chromatography (GC) Partitioning between gas and liquid/solid phaseCan separate isotopologues (chromatographic isotope effect). nih.govnih.govTypically an analytical technique; preparative GC can be complex and limited in scale.
HPLC Partitioning between liquid phasesHigh resolution, adaptable to preparative scale.Requires careful method development.
Centrifugal Partition Chromatography (CPC) Liquid-liquid partitioningNo solid support, good for labile compounds, scalable. rotachrom.comRequires specialized equipment.

The final purity and isotopic enrichment of the this compound are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can quantify the degree of deuteration. copernicus.org

Mechanistic Investigations of Reactions Involving 3 Bromobenzoic Acid Methyl Ester D4

Elucidation of Deuteration Reaction Mechanisms

The synthesis of 3-Bromobenzoic Acid Methyl Ester-d4, or Methyl 3-bromo-2,4,5,6-tetradeuteriobenzoate, involves the replacement of four hydrogen atoms on the aromatic ring with deuterium (B1214612). Understanding the mechanisms behind this isotopic labeling is crucial for controlling the efficiency and regioselectivity of the process. These investigations often rely on techniques such as hydrogen isotope exchange (HIE), which allows for the incorporation of deuterium into organic molecules from a deuterium source like deuterium oxide (D₂O).

Isotopic scrambling refers to the incorporation of isotopes at positions other than the intended ones. In the context of this compound, effective stereochemical (or more accurately, regiochemical) control is required to ensure deuterium is incorporated specifically at the 2, 4, 5, and 6 positions of the benzene (B151609) ring, leaving the C3-Br and the ester group untouched.

Research into deuteration of aromatic compounds shows that the choice of catalyst and reaction conditions is paramount to prevent scrambling. nih.gov For instance, certain transition-metal catalysts can activate specific C-H bonds, directing deuterium incorporation to desired locations. nih.gov In iridium-catalyzed systems, directing groups on the aromatic substrate can guide the catalyst to label the ortho positions, demonstrating a high level of regiochemical control. While the ester group in 3-bromobenzoic acid methyl ester is a meta-director for electrophilic substitution, its electronic influence and potential to act as a directing group in metal-catalyzed HIE reactions are key factors. The achievement of a specific -d4 isotopologue suggests that the chosen deuteration method offers high selectivity, minimizing random isotopic scrambling and ensuring the integrity of the labeled compound.

Table 1: Regioselectivity in Aromatic Deuteration

Catalyst System Directing Group Typical Deuteration Pattern Potential for Scrambling
Iridium(I)-NHC Ester, Ketone ortho to directing group Low with optimized conditions
Palladium/Carbon None (general) Varies; can be non-selective High without directing groups
Tris(pentafluorophenyl)borane Electron-donating groups ortho and para to activating group Moderate

This table illustrates general trends in catalyst-directed deuteration to highlight the importance of methodology in achieving the specific labeling seen in this compound.

The mechanism of deuterium incorporation is heavily dependent on the interaction between the catalyst and the substrate, 3-bromobenzoic acid methyl ester. In palladium-catalyzed HIE, the process often involves the activation of C-H bonds. Homogeneous palladium catalysts, for instance, can react chemoselectively with aryl halides, though their use in hydrogenolysis (and by extension, deuterolysis of C-H bonds) has been historically challenging. nih.gov

More recent methods, including photocatalytic approaches, involve different intermediates. For example, a photocatalytic system using CdSe nanosheets and D₂O generates highly active deuterium radicals. nih.gov The reaction mechanism proceeds via photoinduced electron transfer, forming an aryl radical anion from the substrate, which then couples with the deuterium radical. nih.gov Such radical pathways are distinct from traditional methods that involve deuterium cations or anions and can offer excellent functional group tolerance and selectivity. nih.gov The interaction begins with the absorption of the substrate onto the photocatalyst surface, followed by the generation of electron-hole pairs upon irradiation, which initiates the radical formation and subsequent C-D bond formation. nih.gov

In other systems, such as those using ruthenium or iridium complexes, the catalyst may coordinate directly to the aromatic ring or a functional group, lowering the activation energy for C-H bond cleavage and facilitating the exchange with deuterium from the solvent or gas. nih.govmdpi.com The precise nature of these catalyst-substrate interactions dictates the efficiency and site-selectivity of deuterium incorporation.

The replacement of hydrogen with deuterium is governed by both kinetic and thermodynamic principles. A key factor is the kinetic isotope effect (KIE), where a C-D bond is stronger and thus broken more slowly than a corresponding C-H bond. nih.gov This effect can influence reaction rates; deuteration reactions may require longer times or more forcing conditions compared to analogous hydrogenation reactions. nih.gov

Table 2: Comparison of C-H vs. C-D Bond Properties

Property C-H Bond C-D Bond Implication for Deuteration
Bond Dissociation Energy Lower Higher C-D bonds are stronger and less reactive.
Vibrational Frequency Higher Lower Basis for the Kinetic Isotope Effect (KIE).

Reactivity of the Aryl Bromine Moiety in Deuterated Systems

Once synthesized, the C-Br bond in this compound is the primary site for further functionalization. The presence of deuterium on the aromatic ring is generally not expected to significantly alter the fundamental reactivity of the aryl bromide, as the C-D bonds are typically spectator bonds in reactions targeting the C-Br site.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like bromine) on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govlibretexts.org

In this compound, the ester group (-COOCH₃) is an electron-withdrawing group. However, it is positioned meta to the bromine atom. This positioning is less effective at stabilizing the Meisenheimer complex compared to ortho or para substitution. masterorganicchemistry.com Consequently, the SNAr reaction via the addition-elimination mechanism is expected to be slow and require harsh conditions (e.g., strong nucleophiles, high temperatures). The presence of deuterium atoms on the ring is unlikely to have a major electronic effect on this pathway, as their influence on the stability of the Meisenheimer complex is minimal compared to that of the ester group. reddit.com An alternative, though less common, pathway is the elimination-addition mechanism involving a highly reactive "benzyne" intermediate, which can occur with very strong bases. libretexts.org

The aryl bromine moiety in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. rsc.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the C-Br bond, while the C-D bonds on the ring remain intact. This makes the deuterated compound a valuable building block for introducing a deuterium-labeled phenyl group into more complex molecules. researchgate.net

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the deuterated ester, forming an arylpalladium(II) complex.

Transmetalation: A nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. nih.gov

The high functional group tolerance of many palladium catalysts ensures that the methyl ester group is typically unaffected. researchgate.net This methodology provides a robust and versatile way to utilize this compound in the synthesis of complex deuterated molecules for use in mechanistic studies or as internal standards. mdpi.comnih.gov

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner (R-M) Product Formed (Ar-R)
Suzuki Coupling Boronic acids/esters (R-B(OR)₂) Biaryls, etc. (Ar-R)
Heck Coupling Alkenes Substituted Alkenes (Ar-CH=CHR)
Sonogashira Coupling Terminal Alkynes Aryl Alkynes (Ar-C≡CR)
Buchwald-Hartwig Amination Amines (R₂NH) Aryl Amines (Ar-NR₂)

This table shows reactions where this compound could serve as the aryl bromide component.

Advanced Applications of 3 Bromobenzoic Acid Methyl Ester D4 in Chemical Research

Application as a Labeled Internal Standard in Analytical Chemistry

One of the primary applications of 3-Bromobenzoic acid methyl ester-d4 is its use as a labeled internal standard in analytical chemistry. Its chemical properties closely mirror those of the non-deuterated (or "light") analyte, but its increased mass allows for clear differentiation in mass spectrometry-based analyses.

Quantitative Detection and Quantification of Brominated Compounds.chemimpex.com

In analytical methods, particularly those involving gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the addition of a known quantity of a labeled internal standard is crucial for accurate quantification. chemimpex.com this compound serves this purpose effectively for the analysis of various brominated compounds. chemimpex.com Since the labeled standard and the target analyte exhibit nearly identical chromatographic retention times and ionization efficiencies, any sample loss or variation in instrument response during analysis affects both compounds equally. This allows for ratiometric measurement, where the ratio of the analyte's signal to the internal standard's signal is used for quantification, thereby correcting for experimental inconsistencies and leading to highly accurate and precise results.

Development of Isotope Dilution Mass Spectrometry (IDMS) Methods.nist.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and metrological traceability. nist.gov The use of this compound is central to the development of IDMS methods for the quantification of brominated organic compounds. nist.gov In a typical IDMS workflow, a known amount of the deuterated standard is spiked into the sample containing the non-deuterated analyte. After thorough mixing and equilibration, the sample is processed and analyzed by mass spectrometry. By measuring the altered isotopic ratio of the analyte, the exact concentration of the original non-deuterated compound in the sample can be determined with exceptional accuracy. This approach is particularly valuable in reference material certification and in complex matrices where significant matrix effects are expected.

Utility in Mechanistic Studies of Organic Transformations

The isotopic label in this compound provides a powerful handle for elucidating the intricate details of chemical reaction mechanisms.

Tracing Reaction Pathways and Intermediates Using Isotopic Labeling.chemimpex.com

By incorporating this compound into a reaction, chemists can track the fate of the deuterated methyl group throughout the transformation. chemimpex.com Analysis of the products and any isolated intermediates by techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry can reveal whether the labeled portion of the molecule remains intact, is transferred, or is eliminated. This information is critical for distinguishing between proposed reaction pathways and for identifying transient or unexpected intermediates, thereby providing a clearer picture of how the reaction proceeds.

Investigation of Kinetic Isotope Effects (KIE)

The difference in mass between deuterium (B1214612) and hydrogen can lead to differences in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). While the primary application of KIE studies often involves the breaking of a carbon-hydrogen bond directly at the labeled site, secondary KIEs can also provide valuable mechanistic information. In reactions involving the ester group of this compound, the presence of deuterium in the methyl group can subtly influence the vibrational frequencies of nearby bonds. Measuring the reaction rates of the deuterated and non-deuterated compounds can reveal the magnitude of the KIE. A significant KIE can indicate that the geometry or bonding of the methyl group changes during the rate-determining step of the reaction, offering insights into the structure of the transition state.

Building Block in Complex Organic Synthesis

Beyond its analytical and mechanistic applications, this compound can also serve as a specialized building block in the synthesis of more complex, isotopically labeled molecules. Its bromine substituent allows for a wide range of synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net The ability to introduce a deuterated methyl ester group into a larger molecule via these methods is highly valuable for creating labeled standards for new or complex analytes, or for synthesizing deuterated drug candidates to study their metabolism and pharmacokinetics.

For instance, in a Suzuki coupling reaction, the bromine atom of this compound can be replaced by a variety of organic groups using a palladium catalyst and a boronic acid derivative. This allows for the targeted synthesis of a wide array of deuterated aromatic compounds with high precision and efficiency.

Precursor for Biologically Active Molecules

This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. The presence of the bromine atom on the aromatic ring provides a reactive handle for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular scaffolds. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further enhancing its synthetic versatility.

The key advantage of using the deuterated form lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage at the deuterated position. nih.gov This can result in a more favorable pharmacokinetic profile for the final biologically active molecule, including a longer half-life and reduced formation of potentially toxic metabolites. nih.govnih.gov This strategy has been successfully employed in the development of numerous deuterated drugs. nih.gov

For instance, deuteration has been shown to significantly improve the metabolic stability of various compounds, a principle that can be applied to new molecules synthesized from this compound. acs.org

Intermediate in Pharmaceutical Agent Development

In the realm of pharmaceutical development, this compound serves as a crucial intermediate. The development of deuterated drugs, sometimes referred to as "deuterium switching," is a strategy to improve upon existing medications. nih.gov By replacing hydrogen with deuterium at metabolically vulnerable positions, the drug's metabolic profile can be enhanced. nih.gov

The use of deuterated intermediates like this compound is integral to this process. alfa-chemistry.com It allows for the construction of the core structure of a pharmaceutical agent with the deuterium label already incorporated. This approach is often more efficient than attempting to introduce deuterium in the final steps of a synthesis. chemicalsknowledgehub.com

Drug Name (Deuterated)Therapeutic AreaAdvantage of Deuteration
DeutetrabenazineHuntington's DiseaseReduced dosing frequency and improved tolerability. nih.gov
DeucravacitinibPsoriasisImproved selectivity and reduced off-target effects. nih.gov
VV116 (Remdesivir derivative)COVID-19Enabled oral bioavailability. nih.gov

This table provides examples of approved deuterated drugs and the advantages conferred by deuterium incorporation.

The synthesis of new chemical entities using this compound as a starting material can lead to novel drug candidates with improved pharmacokinetic properties, potentially resulting in lower required doses and fewer side effects. nih.gov

Formulation of Agrochemicals

Similar to pharmaceuticals, the properties of agrochemicals can be enhanced through deuteration. This compound can be used as a building block in the synthesis of novel pesticides and herbicides. nih.gov The introduction of deuterium can lead to a longer half-life of the active ingredient, potentially increasing its efficacy and duration of action. nyxxb.cn

Furthermore, deuterated agrochemicals are invaluable tools for metabolic and environmental fate studies. nyxxb.cn By using the deuterated compound as a tracer, researchers can more easily track its degradation and distribution in soil, water, and non-target organisms using mass spectrometry. This aids in assessing the environmental impact and safety of new agrochemical products.

A study on the fungicidal agent pefurazoate (B17192) demonstrated that its deuterated analogues could be synthesized and used as probes in metabolism and toxicity studies, as well as internal standards for residue analysis. nyxxb.cn This highlights the potential of using this compound to develop and study new agrochemicals.

Development of Specialty Polymers and Advanced Materials

The field of materials science has also benefited from the unique properties of deuterated compounds. This compound can serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. The incorporation of deuterium into polymers can significantly alter their physical properties. resolvemass.caisotope.com

One of the most significant applications of deuterated polymers is in neutron scattering studies. isotope.com The difference in neutron scattering length between hydrogen and deuterium provides a powerful contrast method for investigating the structure and dynamics of polymer chains. isotope.com By selectively deuterating parts of a polymer, researchers can gain insights into polymer morphology, chain conformation, and phase behavior that are inaccessible with other techniques.

Moreover, the stronger C-D bond can lead to enhanced thermal and oxidative stability in polymers, extending their functional lifetime in demanding applications. resolvemass.ca Deuterated materials have also been shown to improve the performance and longevity of organic light-emitting diodes (OLEDs). isotope.com

Contributions to Biochemical and Life Science Research

Probes for Metabolic Pathway Elucidation

Stable isotope labeling is a cornerstone of modern metabolic research, and this compound is a prime candidate for use as a metabolic probe. acs.org By introducing this labeled compound into a biological system, researchers can trace its metabolic fate and identify its downstream metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

A study investigating the pharmacokinetics of selectively deuterated benzoic acid demonstrated the utility of high-field 2H NMR spectroscopy for tracking its biotransformation to hippuric acid in urine. nih.gov This non-invasive technique allows for the convenient and sensitive quantification of the labeled compound and its metabolites over time. nih.gov

The use of this compound can provide valuable insights into the enzymatic pathways responsible for the metabolism of benzoic acid derivatives and other xenobiotics. nih.gov This knowledge is crucial for understanding drug metabolism, toxicology, and the impact of foreign compounds on biological systems.

Role in Proteomics Research (Analogous to 3-Bromobenzoic Acid Applications)

In the field of proteomics, which involves the large-scale study of proteins, stable isotope labeling is essential for accurate protein quantification. Various chemical labeling strategies have been developed to introduce isotopic tags onto proteins or peptides, allowing for the comparison of protein abundance between different samples.

While direct applications of this compound in proteomics are not yet widely documented, its non-deuterated counterpart, 3-bromobenzoic acid, has been used in proteomics research. By analogy, the deuterated version could serve as a valuable tool. For example, it could be used to synthesize a deuterated version of a chemical probe that targets specific proteins or protein complexes. nih.gov The mass difference introduced by the deuterium label would allow for the easy identification and quantification of the labeled probe and its protein targets in a complex biological mixture.

Stable isotope labeling techniques, such as those that could be developed using this compound, are instrumental in biomarker discovery, understanding disease mechanisms, and studying protein-protein interactions.

Analytical Characterization Methodologies for 3 Bromobenzoic Acid Methyl Ester D4

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed analysis of 3-Bromobenzoic Acid Methyl Ester-d4, providing insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For deuterated compounds, specific NMR techniques are particularly informative.

Deuterium (B1214612) (²H or D) NMR spectroscopy is the definitive method for directly observing the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum confirms the successful enrichment of the compound with deuterium. wikipedia.org For this compound, the ²H NMR spectrum is used to verify the isotopic purity and confirm that the deuterium atoms are located on the aromatic ring as intended. The chemical shift range in ²H NMR is similar to that of proton NMR, although the resolution is typically lower. wikipedia.orgmagritek.com The presence of distinct peaks corresponding to the deuterated positions on the benzene (B151609) ring provides direct evidence of the labeling pattern.

Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring will be influenced by the presence of deuterium, and the spectrum will confirm the number and type of carbon environments in the molecule. For the non-deuterated analogue, methyl 3-bromobenzoate, characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl ester carbon are observed. nih.govrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Methyl 3-bromobenzoate

Nucleus Chemical Shift (ppm) Multiplicity
¹H3.89s
¹H7.30 - 7.38m
¹H7.45 - 7.48m
¹H7.90d
¹H7.97s
¹³C52.3
¹³C127.6
¹³C129.6
¹³C131.8
¹³C132.8
¹³C134.3
¹³C165.7

Note: Data corresponds to the non-deuterated compound, methyl 3-bromobenzoate, and is provided for comparative purposes. rsc.org The spectrum of the d4-labeled compound would show a significant reduction or absence of aromatic proton signals.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the ester and the aromatic ring. Key absorptions for the related compound, methyl benzoate, include a strong carbonyl (C=O) stretching vibration around 1715-1730 cm⁻¹, C-O stretching bands between 1000-1300 cm⁻¹, and aromatic C-H stretching bands above 3000 cm⁻¹. brainly.comproprep.com For the deuterated compound, the aromatic C-D stretching vibrations would appear at a lower frequency (around 2200-2300 cm⁻¹) compared to C-H stretches due to the heavier mass of deuterium. The presence of the C-Br stretching vibration is also expected at lower wavenumbers.

Table 2: Typical IR Absorption Frequencies for Methyl Benzoate Functional Groups

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=O (Ester)Stretch1715 - 1730 brainly.com
C-O (Ester)Stretch1000 - 1300 brainly.com
Aromatic C-HStretch~3030 brainly.com
Methyl C-HStretchBelow 3040 researchgate.net

Note: These are typical ranges for the non-deuterated analog. The C-D stretches in the deuterated compound will appear at lower frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum will be shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart due to the four deuterium atoms. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity (the M+ and M+2 peaks) separated by two m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.orgjove.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. acs.org This technique can confirm that the measured mass is consistent with the chemical formula C₈H₃D₄BrO₂, providing strong evidence for the identity of the compound. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. Benzoic acid and its derivatives typically show three absorption bands, often labeled as the A, B, and C bands. researchgate.net For instance, benzoic acid in methanol (B129727) has an absorption maximum at 227 nm. photochemcad.com The UV-Vis spectrum of this compound can be compared to that of the non-deuterated compound and other similar benzoic acid derivatives to confirm the presence of the substituted aromatic chromophore. researchgate.netrsc.org The exact position and intensity of the absorption maxima can be influenced by the solvent and the specific substituents on the benzene ring. dergipark.org.tr

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for determining the purity of this compound and quantifying its presence in a sample. These techniques separate the compound from impurities, allowing for accurate assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity verification of this compound. This method is highly effective in separating the target compound from non-volatile impurities and isomers. A typical HPLC analysis involves a reversed-phase column where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

In a representative HPLC method, a C18 column is often employed. The separation is achieved using an isocratic or gradient elution with a mobile phase commonly consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid like formic acid to improve peak shape. Detection is typically carried out using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light. The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification. For quantitative analysis, a calibration curve is constructed by running known concentrations of a reference standard.

Table 1: Example HPLC Parameters for Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile components, making it ideal for characterizing this compound and any volatile impurities. In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its mass. The presence of bromine is typically indicated by a characteristic isotopic pattern (approximately equal intensity for M and M+2 ions) due to the natural abundance of 79Br and 81Br isotopes. The deuteration on the methyl group would shift the mass of specific fragments compared to its non-deuterated analog.

Table 2: Predicted GC-MS Data for this compound

ParameterDescription
GC Column Typically a nonpolar or medium-polarity capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temperature of 100°C, ramped to 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Key Mass Fragments (m/z) Expected fragments would include the molecular ion and fragments from the loss of the deuterated methoxy (B1213986) group and bromine.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to build a model of the crystal lattice and the molecular structure within it.

Currently, there is no publicly available X-ray crystallographic data for this compound. Obtaining such data would first require the synthesis of the deuterated compound and then the growth of a suitable single crystal, which can be a challenging process, especially for compounds that are liquids or oils at room temperature.

However, the crystal structure of the non-deuterated analog, methyl 3-bromobenzoate, has been determined. This structure provides valuable insight into the likely solid-state conformation and intermolecular interactions that could be expected for the deuterated version. The analysis of methyl 3-bromobenzoate reveals details about bond lengths, bond angles, and the packing of molecules in the crystal lattice. Such information is critical for understanding the physical properties of the solid material.

Table 3: Crystallographic Data for Methyl 3-bromobenzoate (as a proxy)

ParameterValue
Chemical Formula C₈H₇BrO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 4.04 Å, b = 19.98 Å, c = 9.86 Å, β = 94.7°
Volume 792.5 ų
Z (Molecules per unit cell) 4

This data for the non-deuterated compound serves as a foundational reference for what might be expected if the crystal structure of this compound were to be determined.

Q & A

Q. What is the recommended method for synthesizing 3-Bromobenzoic Acid Methyl Ester-d4 in laboratory settings?

The synthesis involves esterification of 3-bromobenzoic acid with deuterated methanol (CD₃OD). A typical protocol includes converting the acid to its acid chloride using thionyl chloride (SOCl₂) under reflux, followed by reaction with CD₃OD in anhydrous conditions. Purification via recrystallization or silica gel chromatography ensures high isotopic purity. This method minimizes proton contamination at the methyl group, critical for deuteration integrity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H NMR confirms deuteration by the absence of the methyl proton signal (~δ 3.8–4.0 ppm). ¹³C NMR identifies the carbonyl (C=O) and aromatic carbons.
  • GC-MS : Use a polar cyanosilicone column (e.g., HP-88) to separate esters. The molecular ion peak ([M]⁺) should align with the theoretical mass (C₈H₅BrO₂D₄, ~265.05 Da) with a characteristic isotopic pattern for bromine and deuterium .
  • IR Spectroscopy : Compare C=O stretching frequencies (~1720 cm⁻¹) to non-deuterated analogs to assess deuteration-induced shifts .

Q. What safety protocols should be followed when handling this compound?

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Store in a sealed container at 2–8°C, away from oxidizers and strong bases.
  • In case of exposure:
  • Skin : Wash immediately with soap and water for ≥15 minutes.
  • Eyes : Flush with water for 15 minutes and consult an ophthalmologist.
  • Spills : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does deuteration at the methyl group influence the compound’s reactivity in cross-coupling reactions?

Deuteration introduces kinetic isotope effects (KIEs), slowing reactions involving C-D bond cleavage (e.g., nucleophilic substitution at the benzylic position). For Suzuki-Miyaura couplings, this may reduce side reactions but require longer reaction times or elevated temperatures. Monitor deuterium retention via mass spectrometry to optimize conditions .

Q. What strategies can resolve discrepancies in reported synthetic yields for deuterated intermediates like this compound?

  • Isotopic Purity Analysis : Use ¹H NMR to quantify residual protons at the methyl group. Impurities >2% may necessitate repurification.
  • Reagent Optimization : Replace hygroscopic reagents (e.g., SOCl₂) with alternatives like oxalyl chloride to minimize side reactions.
  • Reaction Monitoring : Employ in-situ FTIR to track acid chloride formation and esterification progress .

Q. How can this compound be utilized as an internal standard in mass spectrometry?

Its deuterated methyl group provides a +4 Da mass shift, distinguishing it from non-deuterated analogs in complex matrices. For example, in lipidomic studies, it can normalize signal variations caused by ion suppression. Prepare a calibration curve using serial dilutions (1–1000 ng/mL) and validate with spike-recovery experiments in biological samples .

Q. What are the implications of isotopic labeling for metabolic tracing studies using this compound?

The deuterated methyl group serves as a stable isotopic tracer to track metabolic pathways. In studies of esterase activity, LC-MS/MS can differentiate between deuterated and non-deuterated metabolites (e.g., 3-bromobenzoic acid-d4 vs. non-deuterated acid). Ensure deuterium retention ≥95% to avoid misinterpretation of metabolic fluxes .

Tables for Key Data

Q. Table 1: Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight265.05 DaTheoretical Calculation
Melting Point~154–158°C (non-deuterated)
pKa (estimated)~1.5–2.5 (ester hydrolysis)

Q. Table 2: NMR Chemical Shifts (CDCl₃)

Group¹H Shift (ppm)¹³C Shift (ppm)
Aromatic protons7.2–8.1120–135
COOCH₃ (non-D)3.8–4.052–55
COOCD₃Not observed52–55 (split)

Q. Table 3: GC-MS Parameters

ColumnTemperature ProgramDetection Mode
HP-88 (100 m)50°C (2 min) → 240°C (10°C/min)EI (70 eV)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.